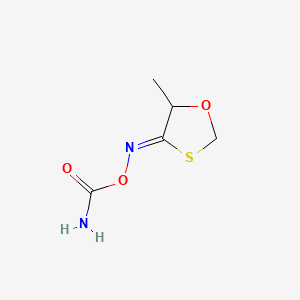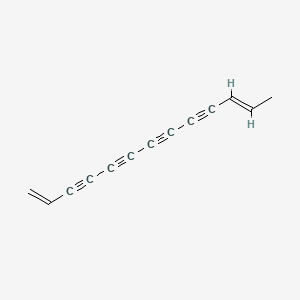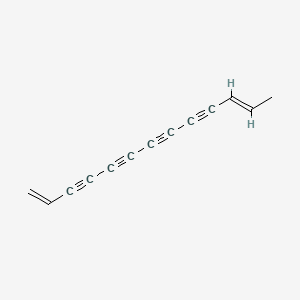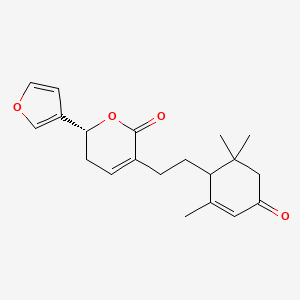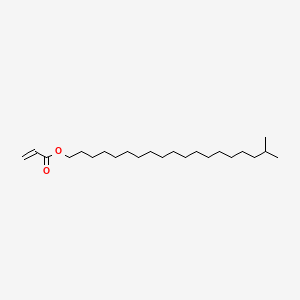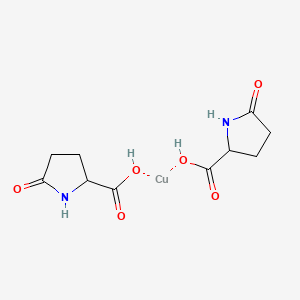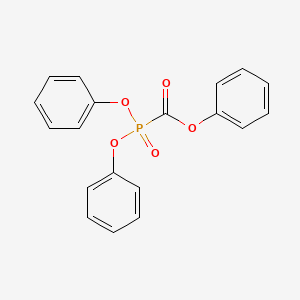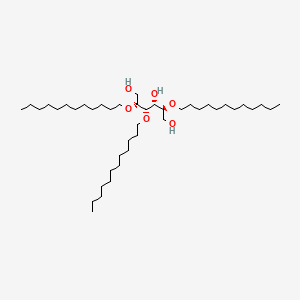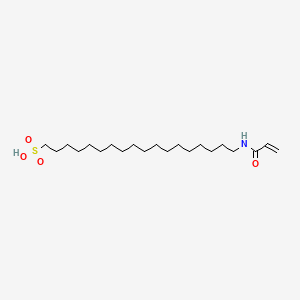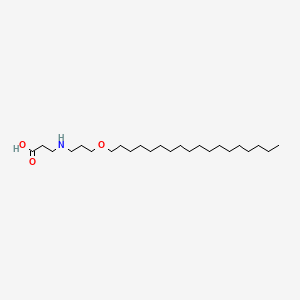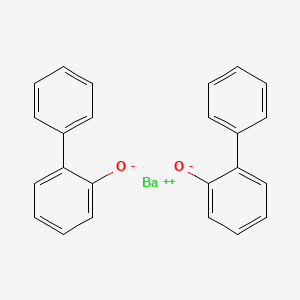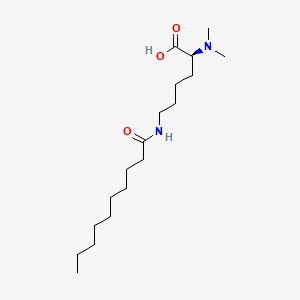
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.5432 It is a derivative of lysine, an essential amino acid, and features a long aliphatic chain attached to the lysine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine typically involves the following steps:
Starting Materials: The synthesis begins with L-lysine, which undergoes a series of chemical reactions to introduce the dimethyl and oxodecyl groups.
Dimethylation: The amino group of lysine is dimethylated using reagents such as formaldehyde and formic acid under controlled conditions.
Acylation: The dimethylated lysine is then acylated with a decanoyl chloride to introduce the 1-oxodecyl group. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxodecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine can be compared with other similar compounds, such as:
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine: This compound has a similar structure but differs in the length of the aliphatic chain.
N2,N2-Dimethyl-N6-(1-oxooctyl)-L-lysine: This compound has a shorter aliphatic chain compared to this compound.
N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine: This compound has a longer aliphatic chain compared to this compound.
The uniqueness of this compound lies in its specific aliphatic chain length, which can influence its chemical properties and biological activity.
Properties
CAS No. |
93893-39-1 |
|---|---|
Molecular Formula |
C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S)-6-(decanoylamino)-2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-4-5-6-7-8-9-10-14-17(21)19-15-12-11-13-16(18(22)23)20(2)3/h16H,4-15H2,1-3H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
LCZPOZSSUMKXJZ-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



